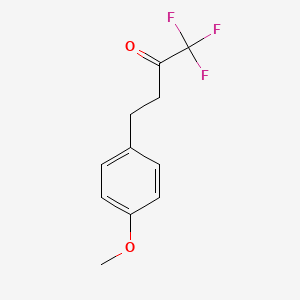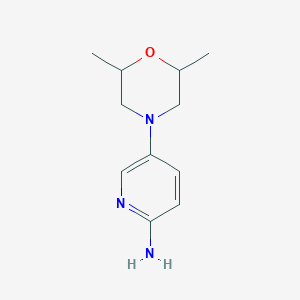
3-Methyl-2-(naphthalen-2-yl)butanoic acid
描述
3-Methyl-2-(naphthalen-2-yl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a naphthalene ring attached to a butanoic acid chain, with a methyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(naphthalen-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is then oxidized to the final product . This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-Methyl-2-(naphthalen-2-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
3-Methyl-2-(naphthalen-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-2-(naphthalen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Methylbutanoic acid:
3-Methyl-2-butenoic acid:
Uniqueness
3-Methyl-2-(naphthalen-2-yl)butanoic acid is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications in research and industry.
属性
分子式 |
C15H16O2 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
3-methyl-2-naphthalen-2-ylbutanoic acid |
InChI |
InChI=1S/C15H16O2/c1-10(2)14(15(16)17)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,1-2H3,(H,16,17) |
InChI 键 |
TXMRBLGFVGFNAU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC2=CC=CC=C2C=C1)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B8675575.png)


![2-[(tert-Butyloxycarbonyl)amino]-4-(methylthio)butyric acid methyl ester](/img/structure/B8675587.png)



